BenchChemオンラインストアへようこそ!

Buronil

Tardive Dyskinesia Extrapyramidal Symptoms Antipsychotic Safety

Buronil (melperone) is a butyrophenone atypical antipsychotic with a unique pharmacological fingerprint: dual D2/5-HT2A antagonism (Ki: 180 nM / 102–120 nM) plus clinically validated CYP2D6 inhibition — a profile not interchangeable with risperidone, olanzapine, or quetiapine. Unlike haloperidol, melperone does not elevate prolactin or induce tardive dyskinesia in chronic rodent models, yet its dose-dependent class III antiarrhythmic activity makes it an essential positive control for hERG/QT prolongation assays. Procure this irreplaceable reference compound for DDI screening, cardiac safety pharmacology, and prolactin-sparing antipsychotic development.

Molecular Formula C16H23ClFNO
Molecular Weight 299.81 g/mol
Cat. No. B7887012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuronil
Molecular FormulaC16H23ClFNO
Molecular Weight299.81 g/mol
Structural Identifiers
SMILESCC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-]
InChIInChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H
InChIKeyMQHYXXIJLKFQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buronil (Melperone) for Schizophrenia Research: Chemical Class and Pharmacological Profile


Buronil, containing the active ingredient melperone, is a butyrophenone derivative atypical antipsychotic [1]. It is structurally related to the typical antipsychotic haloperidol but exhibits a distinct receptor binding profile . Melperone functions primarily as a dopamine D2 receptor and serotonin 5-HT2A receptor antagonist, with reported binding affinities (Ki) of 180 nM and 102-120 nM, respectively . It is also an inhibitor of the cytochrome P450 enzyme CYP2D6, a property with implications for drug-drug interactions [2].

Why Melperone (Buronil) Cannot Be Freely Substituted for Other Atypical Antipsychotics in Research


Simple in-class substitution of melperone for other atypical antipsychotics is not scientifically valid due to its unique pharmacological fingerprint. While many atypical antipsychotics share 5-HT2A/D2 antagonism, melperone exhibits a specific ratio of affinities and a clinically significant CYP2D6 inhibition profile that distinguishes it from agents like risperidone, olanzapine, or quetiapine [1]. Its weak D2 affinity and lack of prolactin elevation are not universal class features [2]. Furthermore, its documented class III antiarrhythmic activity and potential for QT prolongation at higher doses represent a unique safety profile not directly translatable to other butyrophenones or atypical agents [3].

Quantitative Differentiation of Buronil (Melperone) from Comparators: A Procurement-Focused Evidence Guide


Melperone's Reduced Extrapyramidal Side Effect Liability Compared to Haloperidol

In a chronic rodent model of tardive dyskinesia, melperone demonstrated a significantly lower propensity to induce vacuous chewing movements (VCMs) compared to haloperidol. Haloperidol at 0.2 and 0.4 mg/kg/day increased VCMs, whereas melperone at doses of 2.4, 5.1, and 11.0 mg/kg/day did not differ from untreated controls [1].

Tardive Dyskinesia Extrapyramidal Symptoms Antipsychotic Safety

Melperone's Absence of Prolactin Elevation in Schizophrenia Trials

Clinical trials with melperone at 300 mg/day have consistently reported an absence of effect on plasma prolactin (pPRL) levels, a common and problematic side effect of many typical and some atypical antipsychotics [1]. In contrast, comparators like risperidone are well-known to cause significant and dose-dependent prolactin elevation [2].

Prolactin Endocrine Side Effects Antipsychotic Tolerability

Clinically Relevant CYP2D6 Inhibition by Melperone

A therapeutic drug monitoring survey provided evidence that melperone acts as a clinically relevant inhibitor of CYP2D6, a property not shared by all antipsychotics or beta-blockers [1]. The study specifically found that melperone, but not bisoprolol or metoprolol, inhibits CYP2D6, as evidenced by an increased metabolic ratio of venlafaxine (O-desmethylvenlafaxine/venlafaxine) [1]. In vitro studies confirm melperone inhibits CYP2D6-catalyzed O-demethylation of venlafaxine and dextromethorphan [2].

CYP2D6 Drug-Drug Interactions Pharmacokinetics

Efficacy in Neuroleptic-Resistant Schizophrenia Compared to Other Atypical Antipsychotics

In a 6-week open-label trial, melperone significantly improved overall psychiatric status in 37 patients with neuroleptic-resistant schizophrenia, as measured by Global Assessment Scale (GAS) scores (p<0.05) [1]. This response rate is notable but must be contextualized: clozapine, the gold standard for treatment-resistant schizophrenia, typically achieves a 30-50% response rate in this population, though direct head-to-head comparisons with melperone are lacking [2].

Treatment-Resistant Schizophrenia Clozapine Alternative Antipsychotic Efficacy

Unique Cardiac Electrophysiology Profile: Class III Antiarrhythmic Activity and QT Prolongation

Melperone exhibits a unique cardiac electrophysiology profile among antipsychotics, demonstrating both class III antiarrhythmic activity and dose-dependent QT prolongation. At daily oral dosages ≥ 240 mg, melperone significantly prolonged QT intervals from a baseline of 355 ± 22 ms to 385 ± 11 ms (p < 0.05) and increased ventricular effective refractory periods (VERP) from 243 ± 28 ms to 263 ± 18 ms [1]. While some other antipsychotics (e.g., thioridazine, ziprasidone) also prolong QT, melperone's specific antiarrhythmic effects are distinct [2].

QT Prolongation Antiarrhythmic Cardiovascular Safety

Optimal Research and Industrial Use Cases for Buronil (Melperone) Based on Differential Evidence


Preclinical Modeling of Antipsychotic-Induced Tardive Dyskinesia

Buronil is an ideal tool for studies investigating the neural mechanisms of tardive dyskinesia (TD). As demonstrated in Section 3, melperone does not induce VCMs in a chronic rat model, unlike haloperidol [1]. This allows researchers to study the pathophysiology of TD in a model that mimics the clinical observation that not all antipsychotics carry equal TD risk, or to use melperone as a comparator agent when assessing novel compounds for TD liability.

Investigating Antipsychotic Drug-Drug Interactions and CYP2D6-Mediated Metabolism

Buronil serves as a validated CYP2D6 inhibitor in both in vitro and in vivo studies [2]. Its clinically relevant inhibition of CYP2D6 makes it a useful reference compound for researchers developing new chemical entities to assess potential drug-drug interactions, or for pharmacogenetic studies exploring the impact of CYP2D6 polymorphisms on drug metabolism.

Cardiac Safety Pharmacology and QT Prolongation Studies

Melperone's well-characterized, dose-dependent QT prolongation and class III antiarrhythmic properties make it a valuable tool in cardiac safety pharmacology [3]. It can be used as a positive control in hERG channel and QT prolongation assays, and its unique profile is useful for dissecting the mechanisms of antipsychotic-induced cardiotoxicity.

Research into Prolactin-Sparing Antipsychotic Mechanisms

Clinical evidence indicates that melperone does not elevate prolactin, a common side effect of many antipsychotics [4]. Buronil is therefore an excellent research tool for studying the relationship between D2 receptor occupancy, prolactin regulation, and the development of endocrine side effects, and for screening novel compounds designed to avoid hyperprolactinemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buronil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.